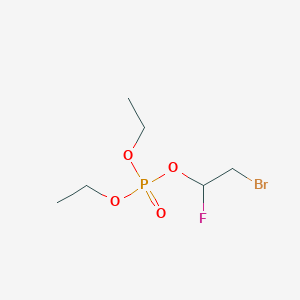
2-Bromo-1-fluoroethyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoroethyl diethyl phosphate is an organophosphorus compound with the molecular formula C6H13BrF2O3P It is a derivative of phosphonic acid and is characterized by the presence of bromine, fluorine, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoroethyl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-bromo-1-fluoroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphate group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoroethyl diethyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiolates or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phosphonate esters.
Hydrolysis: The primary products are phosphonic acid derivatives and the corresponding alcohols.
Scientific Research Applications
2-Bromo-1-fluoroethyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoroethyl diethyl phosphate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The phosphate group can act as a leaving group, facilitating nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances the compound’s reactivity and specificity in biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (chlorofluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
Uniqueness
2-Bromo-1-fluoroethyl diethyl phosphate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
62576-31-2 |
|---|---|
Molecular Formula |
C6H13BrFO4P |
Molecular Weight |
279.04 g/mol |
IUPAC Name |
(2-bromo-1-fluoroethyl) diethyl phosphate |
InChI |
InChI=1S/C6H13BrFO4P/c1-3-10-13(9,11-4-2)12-6(8)5-7/h6H,3-5H2,1-2H3 |
InChI Key |
RSUFTMANYCQBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


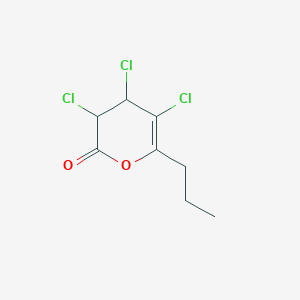
![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)
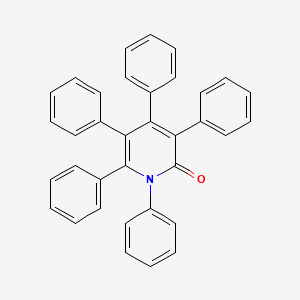
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
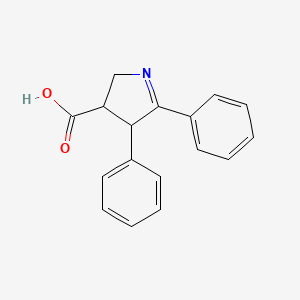
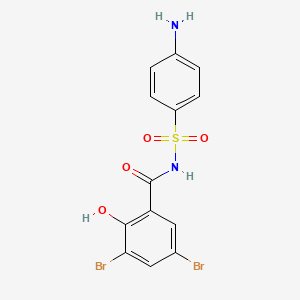
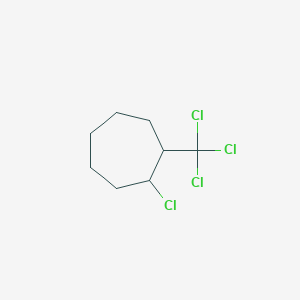
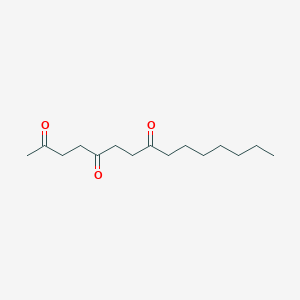

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
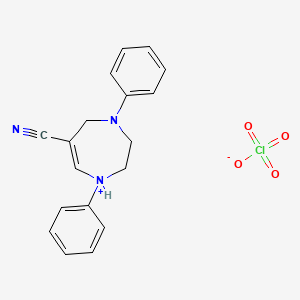
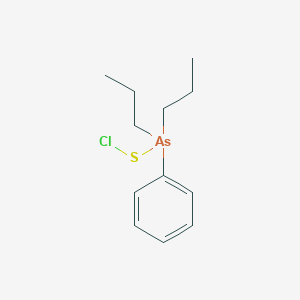
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
